molecular formula C9H13N3O B13075781 2-Amino-3-(5-methylpyridin-3-yl)propanamide

2-Amino-3-(5-methylpyridin-3-yl)propanamide

Cat. No.: B13075781
M. Wt: 179.22 g/mol
InChI Key: DSASWSRCBYOCLG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-methylpyridin-3-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

2-Amino-3-(5-methylpyridin-3-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-methylpyridin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-amino-3-(5-methylpyridin-3-yl)propanamide

InChI

InChI=1S/C9H13N3O/c1-6-2-7(5-12-4-6)3-8(10)9(11)13/h2,4-5,8H,3,10H2,1H3,(H2,11,13)

InChI Key

DSASWSRCBYOCLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)CC(C(=O)N)N

Origin of Product

United States

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